N,N'-Bis(salicylidene)ethylenediamine N,N'-Bis(salicylidene)ethylenediamine Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Brand Name: Vulcanchem
CAS No.: 14167-18-1
VCID: VC0542330
InChI: InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2
SMILES: C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
Molecular Formula: C16H14CoN2O2
Molecular Weight: 325.23 g/mol

N,N'-Bis(salicylidene)ethylenediamine

CAS No.: 14167-18-1

Inhibitors

VCID: VC0542330

Molecular Formula: C16H14CoN2O2

Molecular Weight: 325.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

N,N'-Bis(salicylidene)ethylenediamine - 14167-18-1

CAS No. 14167-18-1
Product Name N,N'-Bis(salicylidene)ethylenediamine
Molecular Formula C16H14CoN2O2
Molecular Weight 325.23 g/mol
IUPAC Name cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate
Standard InChI InChI=1S/C16H16N2O2.Co/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2/p-2
Standard InChIKey NPAQSKHBTMUERN-OYJDLGDISA-L
SMILES C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
Canonical SMILES C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
Appearance Solid powder
Colorform Red crystals from DMF
Dark brown powde
Melting Point 127.5 °C
Physical Description Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Description Salcomine appears as a solid complex between the cobalt(II) ion and the condensation product of salicylaldehyde and ethylenediamine. Such condensation products are called "Schiff's bases." Complexation with cobalt nullifies their basic properties. Used as a catalyst for various oxidation reactions in which it behaves as an oxygen carrier.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life Stable under recommended storage conditions.
Solubility Soluble in benzene, chloroform, and pyridine
27.6 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms disalicylaldehyde ethylenediamine
N,N'-bis(salicylideneamino)ethane
N,N'-ethylenebis(salicylimine)
salen
tetrahydrosalen
Reference 1: Takizawa N, Kimura T, Watanabe T, Shibasaki M. Anti-influenza virus activity of a salcomine derivative mediated by inhibition of viral RNA synthesis. Arch Virol. 2018 Jun;163(6):1607-1614. doi: 10.1007/s00705-018-3779-9. Epub 2018 Mar 1. PubMed PMID: 29497849.
2: Pillay A, Rousseau AL, Fernandes MA, de Koning CB. The synthesis of the pyranonaphthoquinones dehydroherbarin and anhydrofusarubin using Wacker oxidation methodology as a key step and other unexpected oxidation reactions with ceric ammonium nitrate and salcomine. Org Biomol Chem. 2012 Oct 14;10(38):7809-19. doi: 10.1039/c2ob26126j. PubMed PMID: 22915091.
3: Sakurai J, Oguchi T, Watanabe K, Abe H, Kanno S, Ishikawa M, Katoh T. Highly efficient total synthesis of the marine natural products (+)-avarone, (+)-avarol, (-)-neoavarone, (-)-neoavarol and (+)-aureol. Chemistry. 2008;14(3):829-37. PubMed PMID: 17992684.
4: Canevali C, Orlandi M, Zoia L, Scotti R, Tolppa EL, Sipila J, Agnoli F, Morazzoni F. Radicalization of lignocellulosic fibers, related structural and morphological changes. Biomacromolecules. 2005 May-Jun;6(3):1592-601. PubMed PMID: 15877382.
5: Yoshida M, Ono H, Mori Y, Chuda Y, Mori M. Oxygenation of bisphenol A to quinones by polyphenol oxidase in vegetables. J Agric Food Chem. 2002 Jul 17;50(15):4377-81. PubMed PMID: 12105973.
6: Yoshida M, Ono H, Mori Y, Chuda Y, Onishi K. Oxidation of bisphenol A and related compounds. Biosci Biotechnol Biochem. 2001 Jun;65(6):1444-6. PubMed PMID: 11471753.
7: Watanabe S, Konno K, Shigeta S, Yokota T. Inhibition of human cytomegalovirus proteinase by salcomine derivatives. Antivir Chem Chemother. 1998 May;9(3):269-74. PubMed PMID: 9875406.
8: Otsuji K, Sawada T, Satoh S, Kanda S, Matsumura H, Kondo S, Otsubo K. Preliminary experimental results of gas recycling subsystems except carbon dioxide concentration. Adv Space Res. 1987;7(4):69-72. PubMed PMID: 11537272.
9: GEISSMAN TA, SCHLATTER MJ, et al. The synthesis of some intermediates for use in the preparation of analogs of salicylaldehyde ethylenediimine cobalt (salcomine). J Org Chem. 1946 Nov;11(6):741-50. PubMed PMID: 20282498.
PubChem Compound 26517
Last Modified Nov 11 2021
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